molecular formula C6H13NO3S B2728476 2-Methyloxane-4-sulfonamide CAS No. 1339422-20-6

2-Methyloxane-4-sulfonamide

Cat. No.: B2728476
CAS No.: 1339422-20-6
M. Wt: 179.23
InChI Key: NSIDHAUZVACEHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxane-4-sulfonamide typically involves the reaction of 2-methyltetrahydropyran with a sulfonamide reagent. One common method is the direct synthesis from thiols and amines through oxidative coupling. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidative coupling reactions. The process involves the use of readily available low-cost commodity chemicals, such as thiols and amines, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxane-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Methyloxane-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloxane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis. This inhibition disrupts the metabolic pathways of certain microorganisms, making it a potential antimicrobial agent .

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Sulfamethazine: Used in veterinary medicine.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Comparison: 2-Methyloxane-4-sulfonamide is unique due to its tetrahydropyran ring structure, which provides additional stability and reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-methyloxane-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIDHAUZVACEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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